molecular formula C17H16N4O3S B2829316 N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021227-05-3

N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2829316
CAS No.: 1021227-05-3
M. Wt: 356.4
InChI Key: BJUZBPKJOHAEOX-UHFFFAOYSA-N
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Description

N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a pyridine moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting α-haloketones with thiourea under basic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction involving pyridine-4-methylamine.

    Formation of the Furan Ring: The furan ring is often synthesized via a Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reactions: The final step involves coupling the thiazole and furan rings through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and furan rings.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiazole or furan derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes.

    Antimicrobial Activity: Exhibits activity against various microbial strains.

Medicine

    Drug Development: Potential candidate for developing new therapeutic agents.

    Diagnostics: Used in the development of diagnostic assays.

Industry

    Agriculture: Used in the formulation of pesticides.

    Pharmaceuticals: Incorporated into drug formulations for enhanced efficacy.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The thiazole and pyridine rings facilitate binding to active sites, while the furan ring enhances the compound’s stability and bioavailability. The pathways involved often include inhibition of enzyme activity or modulation of receptor functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide
  • N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide

Uniqueness

N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[4-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c22-15(19-10-12-5-7-18-8-6-12)4-3-13-11-25-17(20-13)21-16(23)14-2-1-9-24-14/h1-2,5-9,11H,3-4,10H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUZBPKJOHAEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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